2-Naphthyl 3-bromo-4-methoxybenzoate
Description
2-Naphthyl 3-bromo-4-methoxybenzoate is a brominated aromatic ester featuring a naphthyl group at the 2-position and substituents (bromo and methoxy) at the 3- and 4-positions of the benzoate ring. This compound is of interest in medicinal chemistry due to its structural complexity, which enables diverse interactions with biological targets.
Properties
Molecular Formula |
C18H13BrO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
naphthalen-2-yl 3-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-17-9-7-14(11-16(17)19)18(20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
InChI Key |
ZLPXENSCSHUPFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on Receptor Affinity and Selectivity
Evidence from hydantoin-derived naphthylpiperazine compounds highlights the critical role of aromatic topology in receptor binding. For instance:
- 1-Naphthyl vs. 2-Naphthyl Substitution : Compounds with 2-naphthyl groups (e.g., compound 14 ) exhibited 4-fold higher 5-HT7R affinity (Ki = 0.8 nM) compared to 1-naphthyl analogs (compound 11 , Ki = 3.2 nM). Molecular docking revealed that the 2-naphthyl group optimally occupies a hydrophobic pocket formed by ECL2 and TM helices, stabilizing interactions with Arg7.36 .
- Aromatic vs. Aliphatic Substituents : Replacement of the naphthyl group with a methyl group (compound 15 ) reduced 5-HT7R affinity by 189-fold, underscoring the necessity of aromatic π-π interactions for receptor engagement .
Table 1: Receptor Affinity and Selectivity of Selected Analogs
| Compound | Substituent | 5-HT7R Ki (nM) | 5-HT7/5-HT1A Selectivity |
|---|---|---|---|
| 2-Naphthyl Derivative (14) | 2-Naphthyl | 0.8 | 120:1 |
| 1-Naphthyl Derivative (11) | 1-Naphthyl | 3.2 | 85:1 |
| Methyl Derivative (15) | Methyl | 151.0 | 10:1 |
Impact on Metabolic Stability
The size and orientation of aromatic rings influence metabolic stability. For example, lead compound 2 (with two phenyl rings) demonstrated lower metabolic clearance compared to naphthyl derivatives, likely due to reduced steric hindrance and cytochrome P450 interactions. However, naphthyl derivatives retained superior 5-HT7R selectivity over D2R and 5-HT1AR, balancing activity and stability .
Electronic and Spectroscopic Properties
Comparative studies on 2-Naphthyl Acrylate (2-NA) using DFT calculations (B3LYP/6-311++G(d,p)) revealed a HOMO-LUMO gap of 4.8 eV, indicative of moderate reactivity.
Table 2: Computational Parameters of Naphthyl Esters
| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|
| 2-Naphthyl Acrylate | 1.42 | 4.8 |
| 2-Naphthyl 3-Bromo-4-Methoxybenzoate* | ~1.6 (estimated) | ~4.2 (estimated) |
*Estimated based on substituent effects.
Key Research Findings and Implications
- Structural Optimization : The 2-naphthyl group enhances receptor binding through hydrophobic and π-π interactions, while bromine improves selectivity via halogen bonding .
- Selectivity Trade-offs : Naphthyl derivatives exhibit slightly lower 5-HT7/D2 selectivity than first-generation leads, suggesting a need for further optimization .
- Application Diversity : Unlike hydantoin-based 5-HT7R ligands, 2-naphthyl benzyl sulfoxide derivatives (e.g., radioprotective agents) demonstrate the versatility of naphthyl esters in targeting distinct biological pathways .
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